![molecular formula C7H11N5O2 B13075186 [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea](/img/structure/B13075186.png)
[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea is a synthetic compound with the molecular formula C7H11N5O2 It features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea typically involves the reaction of 3-amino-4-methylpyrazole with acetic anhydride to form an intermediate, which is then reacted with urea to yield the final product. The reaction conditions often include:
Solvent: Dichloromethane (CH2Cl2) or tetrahydrofuran (THF)
Temperature: 0°C to room temperature
Catalyst: None required
Industrial Production Methods
化学反応の分析
Types of Reactions
[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form amines or other reduced derivatives.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides or acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.
科学的研究の応用
Chemistry
In chemistry, [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the synthesis of pyrazolo[1,5-a]pyrimidines and other fused ring systems.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against various kinases and other enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
3-amino-4-methylpyrazole: A precursor in the synthesis of [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea.
Pyrazolo[1,5-a]pyrimidines:
Aminopyrazoles: A class of compounds with similar biological activities and chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block for the synthesis of various heterocyclic compounds further enhances its value in scientific research and industrial applications.
特性
分子式 |
C7H11N5O2 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC名 |
2-(3-amino-4-methylpyrazol-1-yl)-N-carbamoylacetamide |
InChI |
InChI=1S/C7H11N5O2/c1-4-2-12(11-6(4)8)3-5(13)10-7(9)14/h2H,3H2,1H3,(H2,8,11)(H3,9,10,13,14) |
InChIキー |
UULYVXLBSRXPJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1N)CC(=O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



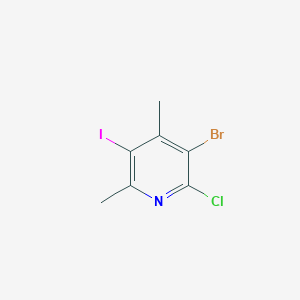
![(13S,17R)-N-[(1E)-({[3-(trifluoromethyl)phenyl]methoxy}amino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13075113.png)

![(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13075127.png)
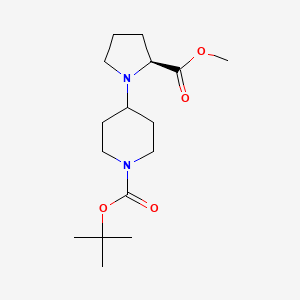
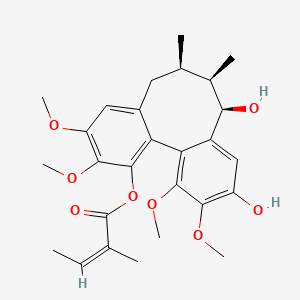
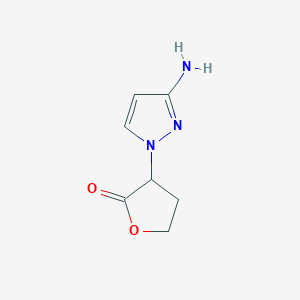
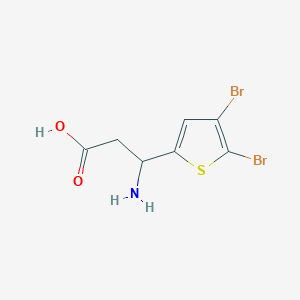
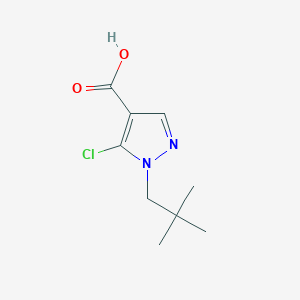
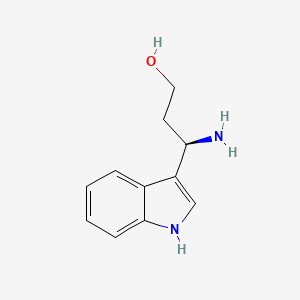
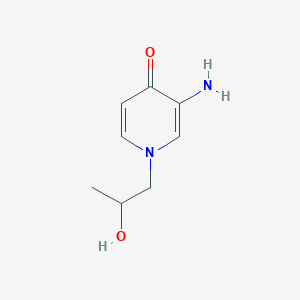
![2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B13075209.png)
![1-[(3,4-Dichlorophenyl)methyl]guanidine,sulfuricacid](/img/structure/B13075219.png)
